molecular formula C4H3ClO2 B1587597 Propargyl chloroformate CAS No. 35718-08-2

Propargyl chloroformate

Cat. No.: B1587597
CAS No.: 35718-08-2
M. Wt: 118.52 g/mol
InChI Key: RAMTXCRMKBFPRG-UHFFFAOYSA-N
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Description

Propargyl chloroformate is an organic compound with the chemical formula HC≡CCH2OCOCl. It is a propargyl ester and serves as a protecting group for hydroxy and amino functional groups . This compound is known for its reactivity and is used in various chemical synthesis processes.

Mechanism of Action

Target of Action

Propargyl chloroformate is a propargyl ester that serves as a protecting group for the hydroxy and amino functional groups . This means that it binds to these functional groups in other molecules, protecting them from unwanted reactions during a chemical synthesis process .

Mode of Action

The interaction of this compound with its targets involves a process known as solvolysis . Solvolysis is a type of chemical reaction in which a solvent breaks a bond in a solute molecule. In the case of this compound, this reaction has been analyzed in various solvents of widely varying nucleophilicity and ionizing power values using the extended Grunwald-Winstein equation .

Biochemical Pathways

The introduction of the propargyl group into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a protecting group for hydroxy and amino functional groups . By protecting these groups, this compound allows for more controlled chemical reactions, leading to the synthesis of more complex molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rates of solvolysis of this compound have been analyzed in various solvents of widely varying nucleophilicity and ionizing power values . This suggests that the solvent environment can significantly impact the compound’s action. Additionally, storage temperature can also affect the stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propargyl chloroformate can be synthesized through the reaction of propargyl alcohol with phosgene (COCl2) or thionyl chloride (SOCl2) in the presence of a base catalyst . The reaction typically occurs at low temperatures to control the reactivity and ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, this compound is produced by reacting propargyl alcohol with a chlorinating agent such as phosgene or thionyl chloride. The reaction is carried out in the presence of a catalyst and under controlled temperature conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Propargyl chloroformate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Propargyl chloroformate is unique due to its ability to introduce the propargyloxycarbonyl protecting group, which is valuable in selective chemical reactions. Its reactivity and versatility make it a preferred choice in various synthetic applications .

Properties

IUPAC Name

prop-2-ynyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClO2/c1-2-3-7-4(5)6/h1H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMTXCRMKBFPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391745
Record name Propargyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35718-08-2
Record name Propargyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propargyl chloroformate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of solvolysis for propargyl chloroformate and how does it compare to similar compounds?

A1: Research suggests that this compound (1) undergoes solvolysis primarily through a bimolecular pathway involving the formation of a tetrahedral intermediate. [, , ] This mechanism is supported by the sensitivity of its solvolysis rates to both solvent nucleophilicity (l = 1.37) and ionizing power (m = 0.47). [] This behavior closely mirrors that of phenyl chloroformate (2), as evidenced by a strong correlation (R = 0.996) between their solvolysis rates across various solvents. [] This similarity suggests that the stepwise association-dissociation (AN + DN) mechanism proposed for phenyl chloroformate is also operative in this compound. [] Interestingly, the presence of a γ-methyl group in 2-butyn-1-yl-chloroformate leads to dual side-by-side addition-elimination and ionization pathways in certain highly ionizing solvents. []

Q2: How is this compound utilized in polymer chemistry?

A2: this compound plays a crucial role in synthesizing degradable polymeric nanoparticles. [] It acts as a modifying agent for thermoresponsive copolymers containing azide and alkyne functions. [] These copolymers, synthesized through atom transfer radical polymerization (ATRP), are modified post-polymerization by reacting the amino groups with either this compound or 2-azido-1,3-dimethylimidazolinium hexafluorophosphate. [] Upon heating aqueous solutions of these mixed copolymers, spherical nanoparticles are formed through aggregation. [] The this compound-modified chains enable covalent stabilization of these nanoparticles via "click" reactions with the azide groups from the other copolymer type. [] This crosslinking through carbamate bonds imparts pH-dependent degradability to the nanoparticles under mildly basic conditions. []

Q3: Can you describe a specific application of this compound in solid-phase peptide synthesis?

A3: this compound serves as a key component in a 'safety-catch' linker strategy for solid-phase organic synthesis (SPOS). [] This strategy involves the immobilization of amines and carboxylic acids onto solid supports like Merrifield resin, hydroxymethylpolystyrene, or 4-bromopolystyrene using integral propargyl alcohol and this compound linkers. [] The propargyl units are then transformed into cobalt carbonyl complexes, which facilitate cleavage under mild acidic conditions, releasing the desired compounds with high purity. [] This approach highlights the utility of this compound in developing efficient and controlled synthetic methodologies.

Q4: What are the structural characteristics of this compound?

A4: this compound (N-[(Propargyloxycarbonyl)oxy]maleimide-styrene Copolymer (PS-Proc Resin)) is represented by the molecular formula C16H15NO5 and has a molecular weight of 301.29 g/mol. [] It appears as a white powder and exhibits solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). [] It shows partial solubility in acetone, dichloromethane, tetrahydrofuran (THF), acetonitrile, and dioxane but is insoluble in toluene, water, chloroform, ethyl acetate, and hexane. [] Notably, it demonstrates high stability, is not hygroscopic, and retains its activity even after prolonged storage at room temperature. []

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